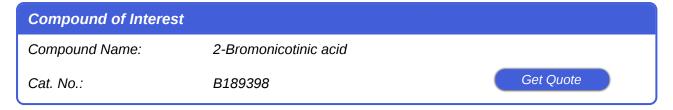


# An In-depth Technical Guide to 2-Bromonicotinic Acid (CAS: 35905-85-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromonicotinic acid** (CAS: 35905-85-2), a pivotal building block in modern medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis, and purification protocols, as well as its key chemical transformations, with a focus on applications in drug discovery and development.

## **Chemical Identity and Physicochemical Properties**

**2-Bromonicotinic acid**, also known as 2-bromopyridine-3-carboxylic acid, is a halogenated derivative of nicotinic acid. Its unique electronic and steric properties make it a versatile intermediate for the synthesis of a wide array of complex organic molecules.[1][2]

Table 1: Physicochemical Properties of **2-Bromonicotinic Acid** 



| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 35905-85-2   | [1][3]    |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>      | [1]       |
| Molecular Weight  | 202.01 g/mol   | [1]       |
| Appearance        | White to light yellow or light orange powder/crystal |           |
| Melting Point     | 200-203 °C (lit.)                                    | [3]       |
| Boiling Point     | 339.4 ± 27.0 °C at 760 mmHg                          | N/A       |
| Solubility        | Soluble in methanol.                                 | N/A       |
| Purity            | Typically ≥97%                                       | [3]       |

# **Spectroscopic Profile**

The structural integrity and purity of **2-Bromonicotinic acid** are typically confirmed using a combination of spectroscopic techniques. While specific spectral data can be obtained from various suppliers, this section outlines the expected spectroscopic characteristics.

Table 2: Spectroscopic Data for 2-Bromonicotinic Acid



| Technique                  | Key Features and Expected Values  |
|----------------------------|---|
| ¹H NMR                     | Aromatic protons in the pyridine ring are expected to appear in the downfield region. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.                          |
| <sup>13</sup> C NMR        | Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted, as will the carbonyl carbon of the carboxylic acid.  |
| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm <sup>-1</sup> ), the C=O stretch of the carbonyl group (~1700 cm <sup>-1</sup> ), and C-Br stretching vibrations are expected.  |
| Mass Spectrometry (MS)     | The molecular ion peak (M+) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (79Br and 81Br).  Fragmentation may involve the loss of CO <sub>2</sub> , H <sub>2</sub> O, and Br. |

# Synthesis and Purification Synthesis Protocol: Direct Carbonization of 2Bromopyridine

A common and efficient method for the synthesis of **2-Bromonicotinic acid** is the direct carbonization of 2-bromopyridine. This method offers a high yield in a single step.

#### Experimental Protocol:

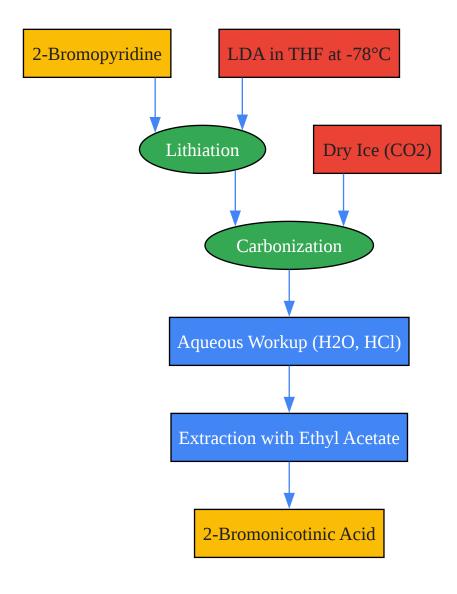
• In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve lithium diisopropylamide (LDA) (11.4 mmol) in anhydrous



tetrahydrofuran (THF) (30 mL).

- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add 2-bromopyridine (0.36 mL, 3.80 mmol) to the LDA solution while maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Add an excess of crushed dry ice (solid CO<sub>2</sub>) to the reaction mixture.
- Allow the reaction to stir for an additional hour at -78 °C.
- Quench the reaction by adding water (60 mL) and allow the mixture to warm to room temperature.
- Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
- Acidify the aqueous layer to pH 3 with 1M HCl.
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Evaporate the solvent under reduced pressure to yield 2-Bromonicotinic acid as a powder (yield ~70%).





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Synthesis of **2-Bromonicotinic Acid** via Direct Carbonization.

#### **Purification Protocol: Recrystallization**

Recrystallization is a standard method for purifying crude **2-Bromonicotinic acid**. The choice of solvent is critical for achieving high purity and yield.

#### Experimental Protocol:

- Place the crude **2-Bromonicotinic acid** in an Erlenmeyer flask.
- Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture) and heat the
  mixture gently with stirring until the solid dissolves completely.



- If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
- Perform a hot filtration to remove the charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
- Further cool the flask in an ice bath to maximize crystal precipitation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the purified crystals in a desiccator or a vacuum oven.

# Chemical Reactivity and Applications in Drug Discovery

**2-Bromonicotinic acid** is a versatile substrate for a variety of cross-coupling and functional group transformation reactions, making it a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4]

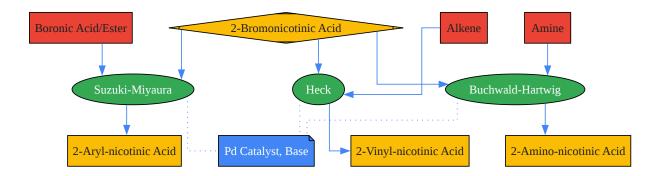
#### **Palladium-Catalyzed Cross-Coupling Reactions**

The bromine atom at the 2-position of the pyridine ring is amenable to various palladiumcatalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between 2-bromonicotinic acid and a boronic acid or ester, yielding 2-aryl or 2-heteroaryl nicotinic acid derivatives.[5][6][7]
- Heck Reaction: The Heck reaction facilitates the coupling of 2-bromonicotinic acid with an alkene to form a substituted nicotinic acid derivative.[8][9][10]
- Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of a C-N bond between **2-bromonicotinic acid** and a primary or secondary amine, leading to the



synthesis of 2-aminonicotinic acid derivatives.[11][12][13][14][15]



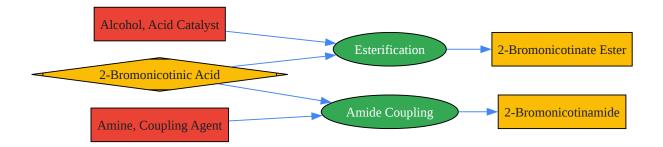
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Key Palladium-Catalyzed Cross-Coupling Reactions.

#### **Functional Group Transformations**

The carboxylic acid moiety of **2-Bromonicotinic acid** can be readily transformed into other functional groups, further expanding its synthetic utility.

- Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or other coupling agents yields the corresponding ester.[16][17][18]
- Amide Coupling: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine forms an amide bond.[19][20]





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Functional Group Transformations of the Carboxylic Acid.

## Safety and Handling

- **2-Bromonicotinic acid** is a chemical that requires careful handling in a laboratory setting.
- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.
- Precautionary Measures: Use in a well-ventilated area or under a chemical fume hood. Wear
  appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
  coat. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place.

#### Conclusion

**2-Bromonicotinic acid** (CAS: 35905-85-2) is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and scientists in the field of drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

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